

An In-depth Technical Guide to the Physicochemical Properties of Isopromethazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopromethazine hydrochloride*

Cat. No.: *B141252*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopromethazine, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.^[1] It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain.^[1] This guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, **Isopromethazine hydrochloride**. Understanding these properties is fundamental for research, formulation development, and analytical method development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Isopromethazine hydrochloride** are summarized below. These parameters are critical for its handling, formulation, and absorption characteristics.

Table 1: Physicochemical Properties of **Isopromethazine Hydrochloride**

Property	Value	References
Chemical Name	N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride	
Synonyms	Diprazin, Isophenergan, Promethazine EP Impurity B	[2][3]
CAS Number	5568-90-1	[4][5]
Molecular Formula	C ₁₇ H ₂₀ N ₂ S · HCl	[5]
Molecular Weight	320.88 g/mol	[3][5]
Appearance	Solid, Light grey	[4]
Melting Point	186-195 °C	[4]
Solubility	Soluble in water.[4] Slightly soluble in chloroform and methanol.[6]	[4][6]

Spectroscopic Properties

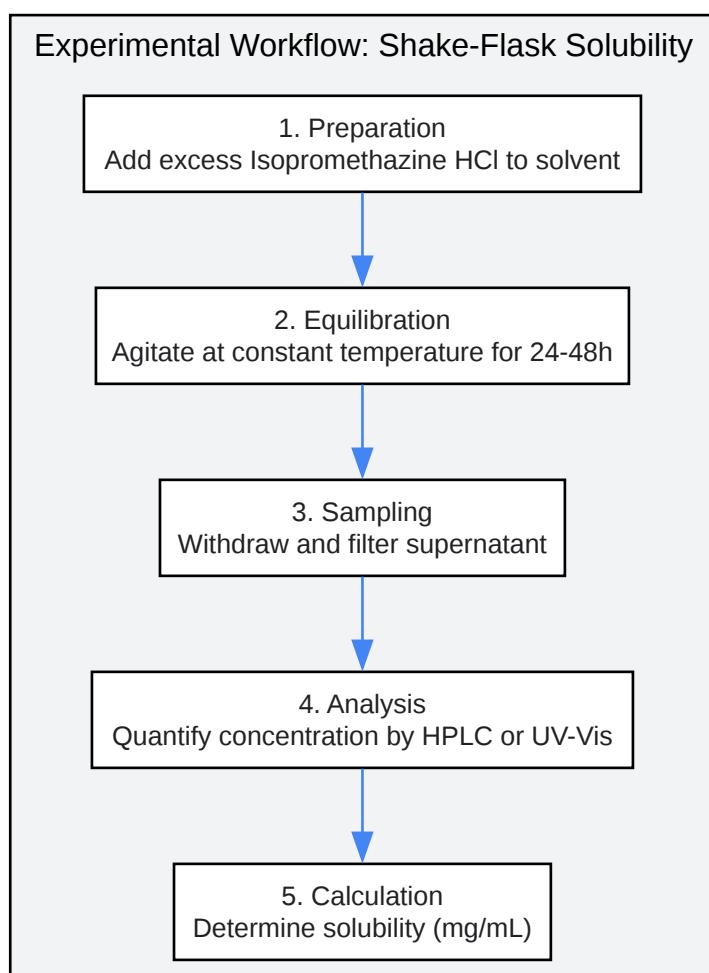
Spectroscopic data are indispensable for the structural confirmation and quality control of **Isopromethazine hydrochloride**.

Table 2: Spectroscopic Data for **Isopromethazine Hydrochloride**

Spectroscopy	Data	References
¹ H NMR	δ 7.25–7.15 ppm (m, Aromatic Protons), δ 4.10 ppm (q, Methine Proton -CH), δ 2.95 ppm (s, 6H, N-Methyl Protons - N(CH ₃) ₂)	[1]
¹³ C NMR	Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain.	[1]
Mass Spectrometry	The molecular ion peak (M ⁺) for the free base would be at m/z 284. As a tertiary amine, the compound is expected to undergo characteristic α -cleavage.	[1]
UV-Vis	The closely related isomer, promethazine hydrochloride, has a λ_{max} at 252 nm.	[7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

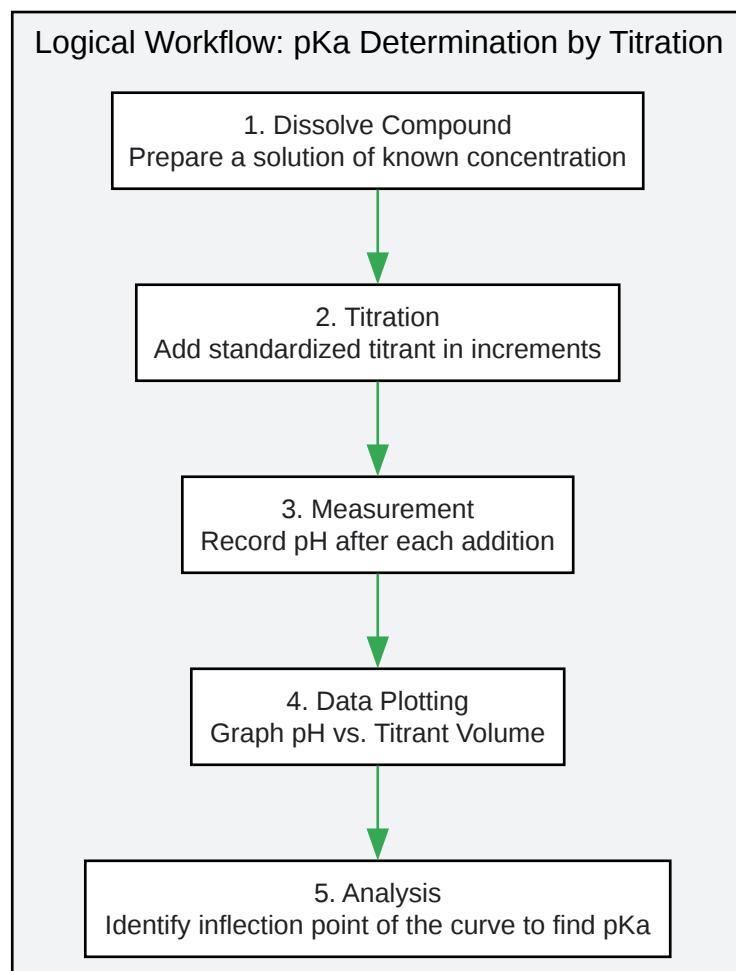

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[\[8\]](#)

- Preparation: An excess amount of **Isopromethazine hydrochloride** is added to a known volume of the selected solvent (e.g., water, ethanol, pH buffers) in a sealed container.[\[6\]](#)[\[8\]](#)
- Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for a predetermined period, such as 24-48 hours, to ensure equilibrium

is reached.[6][9] The concentration of the solution should be measured at different time points (e.g., 2, 4, 8, 24, 48 hours) until a plateau is reached.[9]

- Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[6]
- Analysis: The filtered solution is diluted with a suitable solvent, and the concentration of **Isopromethazine hydrochloride** is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]
- Calculation: The solubility is calculated in units such as mg/mL or mol/L.[6]

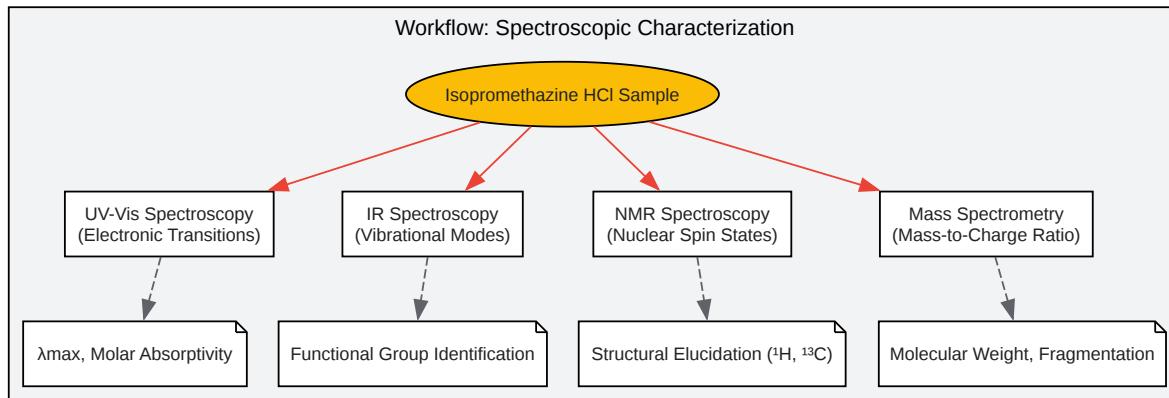

[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Determination.

pKa Determination: Potentiometric Titration

Potentiometric titration is a common and cost-effective method for pKa determination.[\[10\]](#)

- Solution Preparation: A precise amount of **Isopromethazine hydrochloride** is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.[\[11\]](#)
- Titration Setup: A calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
- Titrant Addition: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.[\[10\]](#)
- Data Recording: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[\[10\]](#) For a basic substance, the pKa corresponds to the pH at which 50% of the compound is ionized.


[Click to download full resolution via product page](#)

Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Analysis Protocols

- Solvent Selection: A suitable solvent in which **Isopromethazine hydrochloride** is soluble and that does not absorb in the anticipated wavelength range is chosen (e.g., methanol, ethanol, or buffered aqueous solutions).[12]
- Solution Preparation: A stock solution of known concentration is prepared. This solution is then serially diluted to create a series of standard solutions.
- Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent).[12]

- Spectral Scan: A solution of the compound is scanned over a relevant wavelength range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λ_{max}).[\[12\]](#)
- Absorbance Measurement: The absorbance of the standard solutions is measured at the λ_{max} to generate a calibration curve. The absorbance of the unknown sample is then measured to determine its concentration based on Beer-Lambert's Law.
- Sample Preparation: A small amount of finely ground **Isopromethazine hydrochloride** (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[\[13\]](#)[\[14\]](#) The mixture is thoroughly ground to a fine powder.
- Pellet Formation: The mixture is placed into a die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[\[13\]](#)[\[14\]](#)
- Analysis: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
- Sample Preparation: A few milligrams of **Isopromethazine hydrochloride** are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
- Analysis: The NMR tube is placed in the NMR spectrometer.[\[15\]](#) The instrument is tuned, and the desired spectra (e.g., ¹H, ¹³C) are acquired.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.[\[15\]](#)

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopromethazine | 303-14-0 | Benchchem [benchchem.com]
- 2. Isopromethazine [drugfuture.com]
- 3. 10H-Phenothiazine-10-ethanamine, N,N,beta-trimethyl-, hydrochloride (1:1) | C17H21ClN2S | CID 110668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Isopromethazin -hydrochlorid British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymangchem.com [cdn.caymangchem.com]

- 8. benchchem.com [benchchem.com]
- 9. who.int [who.int]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 15. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Isopromethazine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141252#physicochemical-properties-of-isopromethazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com